6,7-dimethoxy-2-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-dimethoxy-2-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15354051 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis and antimicrobial evaluation of new chalcones incorporating the isoquinoline moiety, which are relevant in the context of developing new antimicrobial agents. One study elaborated on the reaction of isoquinoline with hydrazonoyl chlorides to produce triazoloisoquinolines, which were then used to generate chalcones. These chalcones showed significant antimicrobial activity against various bacteria and fungi, highlighting the potential of isoquinoline derivatives in antimicrobial drug development (Mukhtar et al., 2022).
Enantioselective Synthesis
Another avenue of research involves the enantioselective synthesis of complex alkaloids from isoquinoline derivatives. For instance, the deprotonation and subsequent alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile have been used to prepare various alkaloids, showcasing the versatility of isoquinoline compounds in synthesizing biologically active alkaloids with potential therapeutic applications (Blank & Opatz, 2011).
Heterocyclic Compound Synthesis
Isoquinoline derivatives have also been explored for synthesizing tetra- and penta-heterocyclic compounds, which have significant implications in medicinal chemistry. One study described the preparation of various derivatives through reactions involving isoquinoline-1-carbonitrile, highlighting the compound's utility in constructing complex heterocyclic structures (Abdallah et al., 2009).
Cyclization and Synthetic Applications
Research on cyclization reactions has led to the synthesis of phenyl-tetrahydroisoquinolines, demonstrating the role of isoquinoline derivatives in generating diverse and structurally complex molecules. This work has implications for synthesizing new compounds with potential pharmacological properties (Saitoh et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The study of complex organic compounds like the one you mentioned is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research may focus on synthesizing new derivatives, studying their properties, and exploring their potential applications .
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-18-9-14-6-7-23(11-16(14)10-19(18)27-2)20(25)15-4-3-5-17(8-15)24-12-21-22-13-24/h3-5,8-10,12-13H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHYJAPDWRZRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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